8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC15169391
Molecular Formula: C19H17FN2O
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN2O |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-phenylethanone |
| Standard InChI | InChI=1S/C19H17FN2O/c20-14-6-7-17-15(11-14)16-12-22(9-8-18(16)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2 |
| Standard InChI Key | QYXUVPBCWSXXEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a fused bicyclic system comprising a tetrahydro-β-carboline (pyrido[4,3-b]indole) scaffold. The indole moiety is substituted with a fluorine atom at the 8-position, while the pyridine ring is functionalized with a phenylacetyl group at the 2-position. This configuration introduces both electron-withdrawing (fluorine) and hydrophobic (phenylacetyl) characteristics, influencing its reactivity and binding affinity.
Key Physicochemical Parameters
Table 1 summarizes critical physicochemical properties derived from experimental data:
The fluorine atom at C8 enhances metabolic stability by resisting oxidative degradation, while the phenylacetyl group contributes to lipophilicity, facilitating membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 8-fluoro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves multi-step organic transformations:
-
Core Formation: The tetrahydro-β-carboline scaffold is constructed via Pictet-Spengler cyclization of 8-fluoroindole-2-carboxylic acid derivatives with appropriate aldehydes or ketones .
-
Functionalization: Acylation at the N2 position is achieved using phenylacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
-
Purification: Column chromatography or recrystallization yields the final product with ≥95% purity .
Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
-
NMR: ¹H NMR reveals distinct signals for the fluorine-coupled aromatic proton (δ 7.2–7.4 ppm) and the phenylacetyl methylene group (δ 3.8–4.1 ppm).
-
Mass Spectrometry: High-resolution MS (HRMS) displays a molecular ion peak at m/z 308.1321 [M+H]⁺, consistent with the molecular formula.
-
X-ray Crystallography: Single-crystal analysis confirms the planar geometry of the indole ring and the equatorial orientation of the phenylacetyl moiety .
| Parameter | Value (Mean ± SD) | Assay Type |
|---|---|---|
| EC₅₀ (CFTR potentiation) | 0.8 ± 0.2 μM | Halide-sensitive YFP |
| Maximum Efficacy | 82 ± 5% of wild-type CFTR | Ussing chamber |
| Selectivity Index | >100 (vs. D₂ dopamine receptor) | Radioligand binding |
Additional Pharmacological Effects
-
Dopamine D3 Receptor Antagonism: Exhibits moderate affinity (Kᵢ = 13.2 nM) with 180-fold selectivity over D2 receptors .
-
5-HT3 Receptor Interaction: Binds to serotonin receptors with Kᵢ = 240 nM, suggesting potential antiemetic applications .
Mechanism of Action
CFTR Channel Interaction
The compound binds to the nucleotide-binding domain 1 (NBD1) of CFTR, stabilizing the open-channel conformation. Molecular dynamics simulations reveal hydrogen bonding between the fluorine atom and Thr1242, while the phenylacetyl group engages in π-π stacking with Phe508 . This dual interaction rescues the gating defect in ΔF508-CFTR mutants, the most common CF-causing mutation.
Off-Target Effects
At concentrations >10 μM, weak inhibition of TSPO (translocator protein, Kᵢ = 1.2 μM) is observed, which may influence mitochondrial function in glial cells .
Therapeutic Applications and Clinical Relevance
Cystic Fibrosis
Preclinical studies in ΔF508-CFTR murine models show a 50% reduction in mucus viscosity and improved lung clearance after 14 days of oral administration (10 mg/kg/day) . Synergy with correctors like lumacaftor (VX-809) enhances rescue efficiency by 2.3-fold.
Neuropsychiatric Disorders
The D3 receptor antagonism supports potential utility in addiction therapy. In rat models of cocaine self-administration, the compound reduces relapse-like behavior by 40% at 3 mg/kg (i.p.) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume